

Application Note: The Use of L-Lysine Sulfate in Swine Nutrition Research

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Compound of Interest

Compound Name: *L-Lysine sulfate*

Cat. No.: *B8821835*

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Introduction

Lysine is the first limiting essential amino acid in typical corn-soybean meal-based diets for swine, making its supplementation crucial for optimizing growth, feed efficiency, and lean muscle development.[1][2][3] For decades, L-Lysine monohydrochloride (HCl) has been the standard source for crystalline lysine supplementation.[3] Recently, **L-Lysine sulfate** has emerged as a viable alternative, produced through a bacterial fermentation process similar to L-Lysine HCl.[2][4] This application note provides an overview of **L-Lysine sulfate** and protocols for its evaluation in swine nutrition studies.

L-Lysine Sulfate vs. L-Lysine HCl

While both products supply supplemental lysine, they differ in their composition. L-Lysine HCl typically contains about 78.8% L-Lysine.[1] **L-Lysine sulfate** is a fermentation co-product that contains a lower concentration of L-Lysine (typically 54.6% to 70%) but also includes other fermentation residues like other amino acids and phosphorus.[1][2][5] Despite these compositional differences, extensive research has demonstrated that the bioavailability of lysine in **L-Lysine sulfate** is equivalent to that in L-Lysine HCl for swine across all production stages, from nursery piglets to finishing pigs.[1][2][5][6]

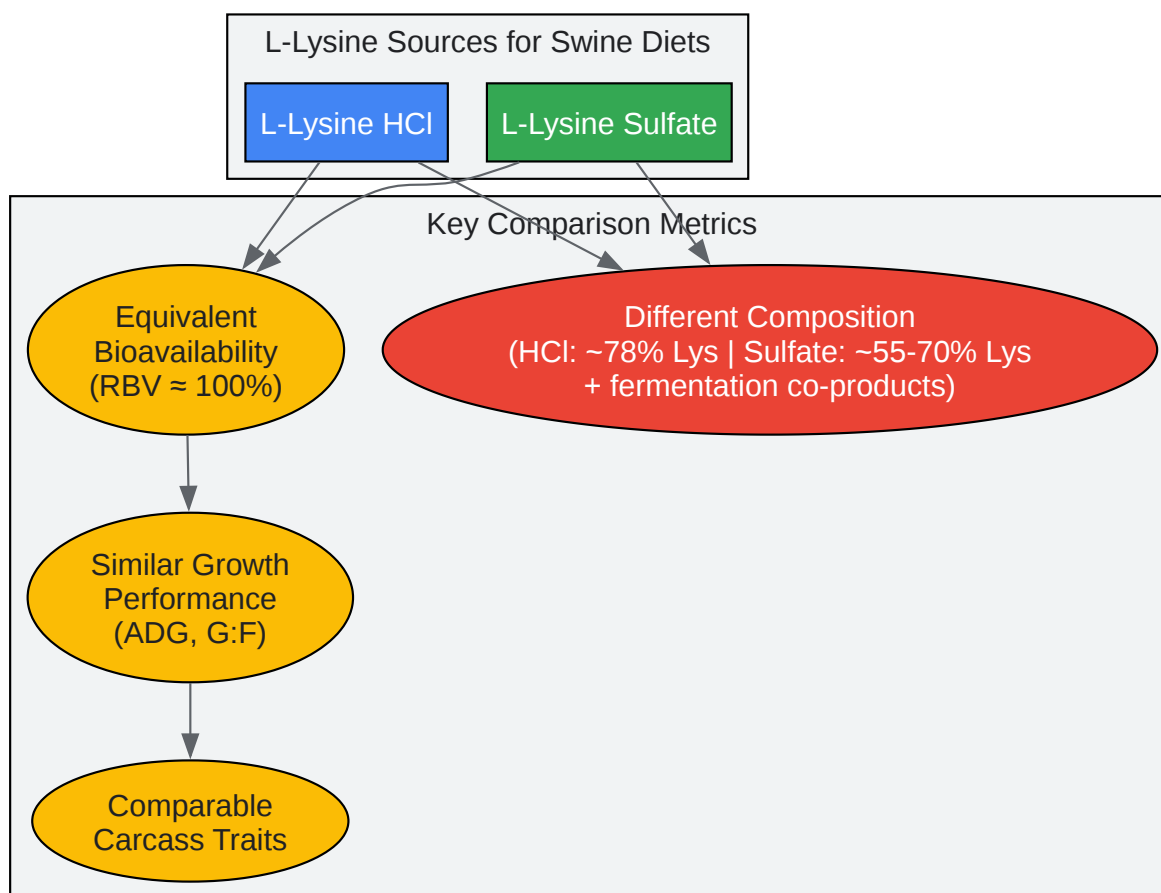
Key Applications and Effects in Swine Nutrition

- **Growth Performance:** Studies consistently show no significant difference in growth performance—including Average Daily Gain (ADG) and Gain to Feed ratio (G:F)—between

pigs fed diets supplemented with **L-Lysine sulfate** and those fed L-Lysine HCl.[3][7][8]

- **Bioavailability:** The relative bioavailability (RBV) of **L-Lysine sulfate** is consistently reported to be equivalent to L-Lysine HCl, which is considered the 100% bioavailable standard.[2][8][9] RBV values often range from 97% to 119%, with confidence intervals that include 100%, indicating no statistical difference.[5][8]
- **Carcass Characteristics:** Supplementation with **L-Lysine sulfate** results in similar carcass characteristics (e.g., backfat thickness, loin depth) compared to L-Lysine HCl.[1][3][7] Increasing dietary lysine from either source generally leads to decreased backfat.[1][3]
- **Nutrient Digestibility:** Some studies in nursery piglets have indicated that diets supplemented with **L-Lysine sulfate** may lead to greater apparent total tract digestibility of dry matter, gross energy, and crude protein compared to L-Lysine HCl.[5][6]
- **Gut Health:** Adequate lysine supplementation, regardless of the source, has been shown to improve gut morphology, such as increasing villus height in the jejunum, compared to lysine-deficient diets.[5][6]

Comparative Overview of L-Lysine Sources



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Caption: Comparison of L-Lysine HCl and **L-Lysine Sulfate**.

Data Summary Tables

Table 1: Effect of L-Lysine Source on Growth Performance in Growing-Finishing Pigs

Parameter	L-Lysine HCl	L-Lysine Sulfate	P-value	Citation
Phase 1 (26-48 kg)				
Avg. Daily Gain (kg/d)	0.95	0.96	> 0.10	[1] [7]
Gain:Feed	0.43	0.43	> 0.10	[1] [7]
Phase 3 (68-98 kg)				
Avg. Daily Gain (kg/d)	1.08	1.09	> 0.10	[1] [7]
Gain:Feed	0.35	0.35	> 0.10	[1] [7]

Data synthesized from studies where graded levels of lysine were provided. Values represent the mean performance at the highest inclusion levels. P-value indicates no significant difference between sources.

Table 2: Relative Bioavailability (RBV) of **L-Lysine Sulfate** Compared to L-Lysine HCl (100%)

Pig Age	Response Criteria	RBV (%)	95% Confidence Interval	Citation
Nursery (6-15 kg)	ADG	106	-	[5][6]
	G:F	119	-	[5][6]
Growing (57-87 kg)	ADG	104	34 - 174%	[2][4]
	G:F	112	46 - 179%	[2][4]
Growing (26-48 kg)	ADG	109.7	59.9 - 159.4%	[3]
	G:F	97.4	77.8 - 117.0%	[3]

The RBV is determined using the multiple regression slope-ratio method.

Experimental Protocols

Protocol 1: Determining the Relative Bioavailability (RBV) of **L-Lysine Sulfate** in Growing Pigs

1. Objective: To evaluate the relative bioavailability of **L-Lysine sulfate** compared to L-Lysine HCl based on growth performance and blood parameters in growing pigs (e.g., 25-50 kg).

2. Animals and Housing:

- A total of 280 growing pigs (initial BW: 25.9 ± 0.25 kg) are used.[1]
- Animals are randomly assigned to dietary treatments, blocked by initial body weight and sex.
- Pigs are housed in pens with concrete flooring, each equipped with a feeder and nipple drinker.[4] A typical setup involves 5 pigs per pen.[1]
- All animal procedures must be approved by an Institutional Animal Care and Use Committee. [1]

3. Experimental Design and Diets:

- A completely randomized design is used with the pen as the experimental unit.[7]
- Dietary Treatments (7 total):
 - T1 (Basal Diet): A corn-soybean meal-based diet formulated to be deficient in lysine, meeting only 65% of the standardized ileal digestible (SID) Lys requirement for the specific growth phase (based on NRC, 2012).[1][10]
 - T2-T4 (HCl Group): The basal diet supplemented with three graded levels of L-Lysine HCl (78.8% purity) to meet 75%, 85%, and 95% of the SID Lys requirement.[1][10]
 - T5-T7 (Sulfate Group): The basal diet supplemented with three graded levels of **L-Lysine sulfate** (e.g., 54.6% purity) to meet 75%, 85%, and 95% of the SID Lys requirement.[1][10]
- All diets are formulated to be isocaloric and meet or exceed requirements for all other nutrients.[11]
- Feed and water are provided on an ad libitum basis.[4]

4. Data Collection and Sample Analysis:

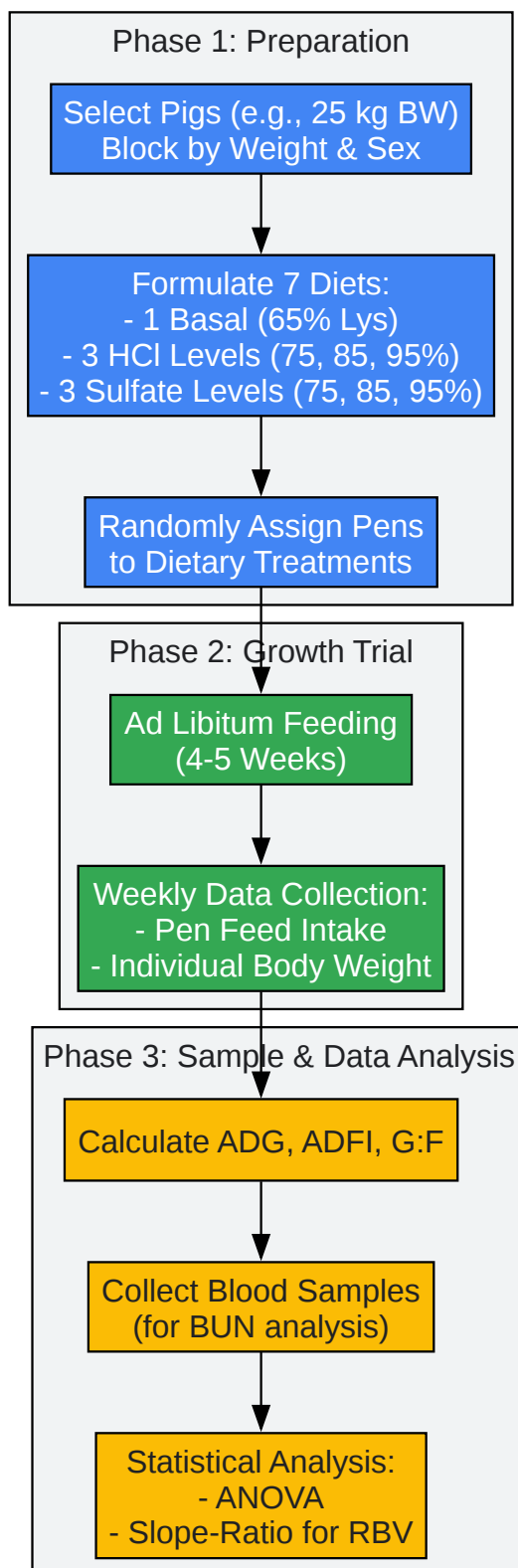
- Growth Performance: Individual pig weights and pen feed consumption are recorded weekly to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Gain to Feed ratio (G:F).[4] The trial duration is typically 4-5 weeks for a specific growth phase.[1]
- Blood Samples: At the end of the trial period, blood samples are collected (e.g., via vena cava puncture) from a subset of pigs in each pen.[12] Samples are centrifuged to obtain plasma/serum, which is stored at -20°C for analysis of Blood Urea Nitrogen (BUN) or plasma urea.[1][5]
- Digestibility (Optional): To measure apparent total tract digestibility (ATTD), fecal samples can be collected for a 3-4 day period following an adaptation phase.[3] Diets may contain an indigestible marker like titanium dioxide. Feed and fecal samples are analyzed for dry matter, gross energy, crude protein, and sulfur.[3][5]

5. Statistical Analysis:

- Performance and blood data are analyzed using PROC GLM or MIXED of SAS.[1] Pen is the experimental unit.
- The RBV of **L-Lysine sulfate** is determined using the multiple regression slope-ratio method, regressing the response variable (e.g., ADG, G:F) on the supplemental lysine intake.[7][8] The bioavailability of L-Lysine HCl is assumed to be 100%.

Visualizations

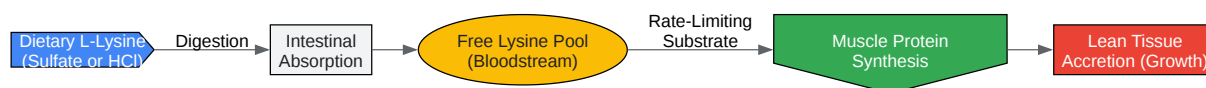
Experimental Workflow



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Caption: Workflow for a swine nutrition bioavailability study.

Role of Lysine in Protein Synthesis



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Caption: Simplified pathway of lysine utilization for growth.

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